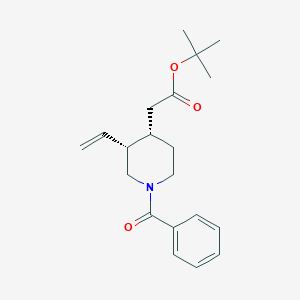

N-Benzoylmeroquinene tert-Butyl Ester

説明

Significance of N-Benzoylmeroquinene tert-Butyl Ester as a Key Synthetic Intermediate in Complex Organic Molecule Production

The primary significance of this compound lies in its role as a crucial intermediate in the total synthesis of Cinchona alkaloids, most notably quinine (B1679958). researchgate.netwikipedia.org Quinine, a historically important antimalarial drug, possesses a complex structure with multiple stereocenters, making its synthesis a formidable challenge in organic chemistry. wikipedia.org this compound represents a significant portion of the quinine molecule, containing two of the five stereogenic centers of the target molecule. wikipedia.org

In the landmark stereoselective total synthesis of quinine by Gilbert Stork, a derivative of meroquinene was a key intermediate. wikipedia.org The synthesis involved the meticulous construction of this piperidine-containing fragment, which was then elaborated to form the quinuclidine (B89598) ring system of quinine. The vinyl group on the this compound is a precursor to the ethyl group found in the final quinuclidine structure, and the acetic acid side chain is essential for the formation of the bicyclic core.

The utility of this compound extends beyond quinine synthesis. Its piperidine (B6355638) core is a common motif in a wide range of biologically active compounds, including those targeting the central nervous system. researchgate.net The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile starting material for the generation of compound libraries for drug discovery. researchgate.net

Table 1: Applications of this compound in Synthesis

| Target Molecule Class | Role of this compound | Key Structural Features Utilized |

| Cinchona Alkaloids (e.g., Quinine) | Key building block representing the piperidine portion of the final molecule. | Chirality at C3 and C4, vinyl group, and acetic acid side chain. |

| Piperidine-based Pharmaceuticals | Versatile scaffold for the synthesis of derivatives with potential therapeutic activity. | Piperidine ring, multiple functional groups for diversification. |

| Complex Natural Products | Chiral starting material for the construction of intricate molecular architectures. | Pre-defined stereochemistry, functional handles for further reactions. |

The Role of this compound within Chiral Pool Synthesis Strategies

Chiral pool synthesis is a strategy in organic synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. nih.govnih.gov This approach avoids the need for asymmetric synthesis or chiral resolution, as the stereochemistry of the target molecule is derived from the inherent chirality of the starting material. This compound is a prime example of a synthetic intermediate derived from a chiral pool approach.

In many synthetic routes towards Cinchona alkaloids, the starting material is a chiral molecule that is elaborated to form the meroquinene scaffold. For instance, the Stork synthesis of quinine commences with the chiral (S)-4-vinylbutyrolactone. wikipedia.org This readily available chiral starting material is then transformed through a series of stereocontrolled reactions to establish the correct stereochemistry of the piperidine ring in the meroquinene intermediate. By using a chiral starting material, the synthesis ensures the correct absolute stereochemistry in the final product, which is crucial for its biological activity.

The use of this compound in this context highlights the power of chiral pool synthesis. It allows for the efficient construction of a complex, stereochemically rich fragment that would be difficult to assemble using other methods. The tert-butyl ester group in this compound also serves as a protecting group for the carboxylic acid functionality, preventing it from undergoing unwanted reactions during the subsequent synthetic steps. researchgate.net This protecting group can be selectively removed under specific conditions to reveal the carboxylic acid for further transformations.

Table 2: Chiral Pool Synthesis of Meroquinene Derivatives

| Chiral Starting Material | Key Transformations | Resulting Meroquinene Intermediate |

| (S)-4-vinylbutyrolactone | Ring-opening, amidation, alkylation, and cyclization. | Enantiomerically pure meroquinene precursor for quinine synthesis. |

| Natural Amino Acids | Multi-step conversion to form the piperidine ring with desired stereochemistry. | Chiral non-racemic meroquinene derivatives. |

| Terpenes | Oxidative cleavage and functional group manipulations to generate the piperidine scaffold. | Optically active meroquinene analogues. |

Historical Context and Evolution of Synthetic Approaches to this compound and Related Scaffolds

The history of the synthesis of this compound and related meroquinene scaffolds is intrinsically linked to the long-standing challenge of the total synthesis of quinine. wikipedia.org Early efforts in the 20th century, notably by Rabe and Kindler, established the structure of quinine and demonstrated that it could be synthesized from quinotoxine, which in turn could be derived from meroquinene. wikipedia.org However, these early syntheses were not stereocontrolled and produced a mixture of isomers.

A significant breakthrough came with the work of Woodward and Doering in 1944, who reported a formal synthesis of quinine. wikipedia.org While their synthesis was a landmark achievement, it was also not fully stereoselective in the creation of the meroquinene portion. The quest for a truly stereoselective synthesis of quinine continued for decades and spurred the development of new synthetic methodologies.

The synthesis of meroquinene itself has been the subject of considerable research. acs.org Various approaches have been developed, starting from different chiral precursors and employing a range of synthetic strategies. These include tandem Michael reaction methodologies to construct the piperidine ring with high enantioselectivity. documentsdelivered.com The evolution of these synthetic routes reflects the broader advancements in asymmetric synthesis and the increasing sophistication of strategies for constructing complex, stereochemically defined molecules. The development of methods for the enantioselective synthesis of (−)-meroquinene has been a key focus, as this is the naturally occurring enantiomer required for the synthesis of quinine. documentsdelivered.com

The introduction of the N-benzoyl and tert-butyl ester groups in the modern synthetic intermediate this compound represents a refinement of these earlier approaches. The benzoyl group provides a stable protecting group for the nitrogen atom of the piperidine ring, while the tert-butyl ester protects the carboxylic acid and can be removed under mild conditions. These protecting groups are crucial for the successful execution of the complex, multi-step syntheses in which this intermediate is employed.

Table 3: Timeline of Key Developments in Meroquinene Synthesis

| Era | Key Contribution | Significance |

| Early 20th Century | Rabe and Kindler's work on quinine structure and synthesis from quinotoxine. | Established the importance of the meroquinene scaffold. |

| 1944 | Woodward and Doering's formal synthesis of quinine. | A major milestone in organic synthesis, though not fully stereoselective. |

| Late 20th Century | Development of various synthetic routes to meroquinene, including enantioselective methods. | Improved control over the stereochemistry of the meroquinene intermediate. |

| 2001 | Stork's stereoselective total synthesis of quinine. | Demonstrated a highly controlled synthesis of the meroquinene fragment from a chiral pool starting material. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 2-[(3R,4S)-1-benzoyl-3-ethenylpiperidin-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-5-15-14-21(19(23)16-9-7-6-8-10-16)12-11-17(15)13-18(22)24-20(2,3)4/h5-10,15,17H,1,11-14H2,2-4H3/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFYOJAKMXFONP-RDJZCZTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCN(CC1C=C)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H]1CCN(C[C@@H]1C=C)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473291 | |

| Record name | N-Benzoylmeroquinene tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52346-13-1 | |

| Record name | 1,1-Dimethylethyl (3R,4S)-1-benzoyl-3-ethenyl-4-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52346-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylmeroquinene tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for N Benzoylmeroquinene Tert Butyl Ester

Quinine-Derived Synthetic Pathways to N-Benzoylmeroquinene tert-Butyl Ester

The most established route to this compound begins with quinine (B1679958), a naturally occurring Cinchona alkaloid. wikipedia.org The process involves a sequence of oxidative degradation to form the meroquinene core, followed by functionalization to yield the final product.

The transformation of Cinchona alkaloids, such as quinine and its relative cinchonine (B1669041), into meroquinene is a classic strategy in alkaloid chemistry. sapub.orgresearchgate.net This degradation involves the cleavage of the quinuclidine (B89598) ring system to produce the piperidine-based structure of meroquinene. sapub.org Further oxidation of cinchonine with chromic and sulfuric acids yields cinchoninic acid and meroquinene (3-vinyl-piperidin-4-yl-acetic acid). sapub.org

A critical first step in the synthetic pathway from quinine is the oxidation of the secondary alcohol at the C-9 position to a ketone, yielding quininone (B45862). This transformation is essential for the subsequent ring cleavage. While this oxidation can be challenging, various methods have been developed. Catalytic aerobic oxidation using palladium chloride (PdCl₂) has been shown to convert the secondary alcohol to a ketone, although this can be part of a reaction that also produces N-oxides. researchgate.net Other established methods for such oxidations include the Oppenauer or Swern oxidations, which are effective for converting the C-9 hydroxyl group under controlled conditions. researchgate.net

An efficient method for the oxidative cleavage of the intermediate quininone was developed by W.E. Doering. This protocol provides a direct route to meroquinene esters. In an improved application of this methodology, quininone reacts smoothly with one mole of oxygen in the presence of potassium tert-butoxide. This reaction cleaves the molecule to yield potassium quininate and, notably, the tert-butyl ester of meroquinene directly. This process represents a significant improvement as it not only achieves the desired ring cleavage but also installs the required tert-butyl ester group in a single, efficient step.

Once the meroquinene tert-butyl ester (tert-butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate) is obtained, the final step is the acylation of the secondary amine on the piperidine (B6355638) ring. This is typically achieved by reacting the meroquinene ester with benzoyl chloride. The reaction results in the formation of a stable amide bond, yielding the target compound, this compound.

The derivatization of the meroquinene nitrogen is not limited to the benzoyl group. The synthesis tolerates a variety of N-protecting groups, which can be useful for modulating the compound's properties or for use in different synthetic strategies. Besides the benzoyl group, other acyl and sulfonyl groups have been successfully incorporated.

Table 1: Tolerated N-Protecting Groups for Meroquinene Esters

| Protecting Group | Chemical Name |

|---|---|

| Benzoyl | Benzoyl |

| Pivaloyl | 2,2-Dimethylpropanoyl |

| Acetyl | Acetyl |

| Tosyl | p-Toluenesulfonyl |

N-Acylation of Meroquinene Esters: Direct Access to this compound

General Methodologies for tert-Butyl Ester Formation Applicable to this compound

The tert-butyl ester is a crucial functional group in organic synthesis, valued for its stability against nucleophiles and its ease of removal under mild acidic conditions. thieme.dethieme-connect.com Several general methods exist for the formation of tert-butyl esters, which are applicable to the synthesis of the meroquinene intermediate.

Common strategies include the direct condensation of a carboxylic acid with tert-butanol (B103910) or isobutene, typically requiring a strong acid catalyst like sulfuric acid. thieme.de Another approach involves the use of dedicated tert-butylating agents, such as di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), which react with carboxylic acids to form the corresponding ester. thieme.denih.gov

Transesterification offers an alternative route, where a more common ester, such as a methyl or ethyl ester, is converted into a tert-butyl ester. A highly efficient method for this transformation involves the reaction of a methyl ester with potassium tert-butoxide in diethyl ether, which proceeds rapidly at ambient temperature. thieme-connect.com Furthermore, the direct esterification of a carboxylic acid can be achieved using tert-butyl acetate (B1210297) in the presence of a catalyst like perchloric acid. nih.gov

Table 2: Summary of General Methods for tert-Butyl Ester Formation

| Method | Reagents | Conditions | Reference |

|---|---|---|---|

| Acid-Catalyzed Esterification | Carboxylic acid, tert-butanol or isobutene, H₂SO₄ | Acidic | thieme.de |

| Transesterification | Methyl/Ethyl ester, potassium tert-butoxide | Basic, ambient temperature | thieme-connect.com |

| Acylation with (Boc)₂O | Carboxylic acid, di-tert-butyl dicarbonate (Boc)₂O, DMAP | Basic | thieme.denih.gov |

Table 3: List of Chemical Compounds

| Compound Name | Synonyms |

|---|---|

| This compound | (3R,4S)-1-Benzoyl-3-vinyl-4-piperidineacetic Acid tert-Butyl Ester; tert-Butyl (3R,4S)-1-benzoyl-3-vinyl-4-piperidineacetate |

| Quinine | - |

| Quininone | - |

| Cinchonine | - |

| Meroquinene | 3-vinyl-piperidin-4-yl-acetic acid |

| Meroquinene tert-Butyl Ester | tert-Butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate |

| Cinchoninic Acid | Quinoline-4-carboxylic acid |

| Potassium Quininate | - |

| Benzoyl Chloride | - |

| tert-Butanol | 2-Methyl-2-propanol |

| Isobutene | 2-Methylpropene |

| Di-tert-butyl dicarbonate | (Boc)₂O |

| Potassium tert-butoxide | t-BuOK |

Conventional Esterification Methods for tert-Butyl Esters

Conventional methods for the synthesis of tert-butyl esters have been widely employed in organic synthesis. These methods, while effective, often rely on specific catalysts and reaction conditions.

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, which is particularly well-suited for substrates that are sensitive to acidic conditions. organic-chemistry.orgcommonorganicchemistry.com This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.com

The reaction mechanism proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol. For the synthesis of this compound, N-Benzoylmeroquinene carboxylic acid would be treated with tert-butanol in the presence of DCC and a catalytic amount of DMAP.

The role of DMAP is crucial in this reaction. It acts as an acyl transfer agent by reacting with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This salt is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself, thus accelerating the reaction and suppressing the formation of the N-acylurea byproduct, which can occur through a 1,3-rearrangement of the O-acylisourea intermediate. wikipedia.org The reaction is typically carried out at room temperature in aprotic solvents. wikipedia.org

The substrate scope of the Steglich esterification is broad, allowing for the esterification of sterically hindered and acid-labile carboxylic acids and alcohols. organic-chemistry.org This makes it a valuable method for the synthesis of complex molecules.

Table 1: Key Reagents in Steglich Esterification

| Reagent | Function |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent, activates the carboxylic acid |

| 4-Dimethylaminopyridine (DMAP) | Catalyst, acyl transfer agent |

| tert-Butanol | Alcohol source for the ester |

| N-Benzoylmeroquinene carboxylic acid | Carboxylic acid substrate |

Acid-catalyzed reactions represent another common approach to the synthesis of tert-butyl esters. nii.ac.jp A frequently used method involves the reaction of a carboxylic acid with tert-butyl acetate in the presence of a strong acid catalyst, such as perchloric acid. nih.gov In the context of this compound synthesis, N-Benzoylmeroquinene carboxylic acid would be reacted with tert-butyl acetate and a catalytic amount of a strong acid.

Another acid-catalyzed approach is the reaction of the carboxylic acid with isobutylene (B52900) gas in the presence of a catalytic amount of a strong acid like sulfuric acid. nii.ac.jpthieme-connect.com The mechanism involves the protonation of isobutylene to form the tert-butyl carbocation, which is then attacked by the carboxylate anion.

While effective, these methods can be limited by the use of hazardous and corrosive acids. nii.ac.jp The reaction conditions may also not be suitable for substrates containing acid-sensitive functional groups.

Novel and Green Synthetic Approaches for tert-Butyl Esters

In recent years, there has been a growing interest in the development of more sustainable and environmentally friendly methods for chemical synthesis. This has led to the emergence of novel techniques for the preparation of tert-butyl esters that avoid harsh reagents and reaction conditions.

A novel and green approach to the synthesis of tert-butyl esters involves the use of electromagnetic milling (EMM). rsc.orgrsc.org This solvent-free and base-free method utilizes di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source and is conducted without the need for additional heating. rsc.orgrsc.org

In this technique, ferromagnetic rods act as the grinding media. rsc.org Under a high-speed rotating magnetic field, these rods become magnetized and charged, which is believed to play a role in activating the chemical bonds. rsc.org For the synthesis of this compound, N-Benzoylmeroquinene carboxylic acid would be milled with (Boc)2O in the presence of ferromagnetic rods. This method is particularly advantageous for sensitive drug molecules due to its neutral reaction environment. rsc.org

Table 2: Comparison of Conventional vs. Electromagnetic Milling Synthesis

| Feature | Conventional Methods | Electromagnetic Milling |

| Solvent | Typically required | Solvent-free |

| Base/Acid | Often required | Base/Acid-free |

| Heating | May be required | No additional heating |

| Reagents | DCC, strong acids | (Boc)2O |

| Environmental Impact | Higher | Lower, greener |

A powerful and efficient method for the tert-butylation of carboxylic acids has been developed using bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst. nii.ac.jporganic-chemistry.org This reaction is carried out in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent. organic-chemistry.org

This method offers several advantages over conventional acid-catalyzed reactions, including faster reaction times and higher yields. nii.ac.jporganic-chemistry.org The use of Tf2NH avoids potentially hazardous reagents like perchloric acid. nii.ac.jp For the synthesis of this compound, a catalytic amount of Tf2NH would be used to promote the reaction between N-Benzoylmeroquinene carboxylic acid and tert-butyl acetate. This approach has been shown to be effective for a wide range of carboxylic acids, including those with other functional groups. organic-chemistry.org

Other reagents have also been explored for the synthesis of tert-butyl esters under mild conditions. For instance, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) has been developed as an air-stable solid reagent for the acid-catalyzed tert-butylation of carboxylic acids. researchgate.net

Chemical Reactivity and Transformations of N Benzoylmeroquinene Tert Butyl Ester

Intramolecular Cyclization Reactions of N-Acylated Meroquinene tert-Butyl Esters

The presence of a vinyl group and an acylated nitrogen atom within the N-Benzoylmeroquinene tert-butyl ester scaffold provides the necessary components for intramolecular cyclization, a key strategy in the construction of bicyclic and polycyclic alkaloid structures.

The intramolecular cyclization of this compound is a strategic approach to synthesizing the decahydroisoquinoline (B1345475) core, a structural motif present in numerous biologically active natural products. This transformation typically involves the activation of the benzoyl group and the vinyl moiety to facilitate a ring-closing reaction, leading to the formation of a new carbocyclic ring fused to the piperidine (B6355638) nucleus. The expected product of such a cyclization is a cis-fused decahydroisoquinolone.

Polyphosphoric acid (PPA) is a potent reagent for effecting intramolecular cyclization reactions. wuxiapptec.com In the context of this compound, PPA would likely act as both a Brønsted and Lewis acid catalyst. The proposed mechanism involves the protonation of the benzoyl carbonyl group by PPA, which enhances the electrophilicity of the aromatic ring. This is followed by an intramolecular electrophilic attack of the vinyl group onto the activated benzoyl moiety. This type of acid-catalyzed cyclization is a common strategy for the formation of fused ring systems. wuxiapptec.com The reaction likely proceeds through a stabilized carbocationic intermediate, which then undergoes deprotonation to yield the cyclized enone product.

The stereochemical outcome of the ring closure is of paramount importance in the synthesis of complex molecules. The formation of a cis-fused decahydroisoquinolone system is often favored thermodynamically. The stereochemistry of the substituents on the piperidine ring of the starting this compound plays a crucial role in directing the stereochemical course of the cyclization. The existing stereocenters guide the approach of the reacting groups, leading to a diastereoselective ring closure. The cis-fusion of the newly formed ring is a common feature in related synthetic routes to functionalized cis-perhydroisoquinolin-1-ones.

Formation of Cis-Decahydroisoquinolones from this compound

Further Derivatization of this compound and its Cyclized Products

The cyclized products, as well as the parent compound, can undergo further chemical transformations to introduce additional functionality and to elaborate the molecular framework.

The enone functionality present in the cis-decahydroisoquinolone product of the intramolecular cyclization is a versatile handle for further synthetic manipulations. A common transformation is the reduction of the carbon-carbon double bond to yield a saturated perhydroisoquinolone. Various reducing agents can be employed for this purpose, with the choice of reagent influencing the stereochemical outcome of the reduction. Catalytic hydrogenation or the use of hydride reagents can lead to the formation of the fully saturated bicyclic system. The 1,2-reduction of α,β-unsaturated compounds is a well-established transformation in organic synthesis. organic-chemistry.org

The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality. This group can be selectively converted into other functional groups, such as an acid chloride, which is a highly reactive intermediate for the formation of amides and esters. The direct conversion of tert-butyl esters to acid chlorides can be achieved under mild conditions, avoiding the need to first deprotect to the carboxylic acid.

One effective method involves the use of thionyl chloride (SOCl₂) at room temperature. This reaction has been shown to provide acid chlorides in high yields. organic-chemistry.orgnih.gov Mechanistic studies suggest that the reaction is acid-promoted, with HCl playing a key role. organic-chemistry.org This method is highly selective for tert-butyl esters, with other ester types such as methyl, ethyl, and benzyl (B1604629) esters remaining unreactive under the same conditions. organic-chemistry.orgnih.gov

Another approach utilizes α,α-dichlorodiphenylmethane as the chlorinating agent with a catalytic amount of stannous chloride (SnCl₂). researchgate.net This system also allows for the in situ generation of the acid chloride, which can then be reacted with various nucleophiles in a one-pot procedure to form amides or other esters. researchgate.net

Below is a table summarizing the reaction conditions for the conversion of tert-butyl esters to acid chlorides.

| Reagent System | Temperature | Reaction Time | Yield | Reference(s) |

| Thionyl Chloride (SOCl₂) | Room Temperature | 30 min - 16 h | ≥89% | organic-chemistry.orgnih.gov |

| α,α-dichlorodiphenylmethane / SnCl₂ (cat.) | Room Temperature | Not specified | High | researchgate.net |

Selective Deprotection Strategies for the tert-Butyl Ester Group in this compound Derivatives

The cleavage of tert-butyl esters under acidic conditions is a well-established and frequently employed transformation in organic synthesis. The generally accepted mechanism involves protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a unimolecular elimination (E1) of the stable tert-butyl cation, which subsequently deprotonates to form isobutene gas. This process is effectively irreversible, driving the reaction to completion. stackexchange.com

A variety of protic acids can be utilized for this purpose, with trifluoroacetic acid (TFA) being a common choice due to its high acidity and volatility, which simplifies the work-up procedure. researchgate.net The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at or below room temperature. The concentration of TFA can be modulated to control the reaction rate and potentially enhance selectivity in the presence of other acid-sensitive groups. Other strong acids like hydrochloric acid (HCl) in an organic solvent or sulfuric acid can also effect this transformation. acsgcipr.org

| Acid Reagent | Solvent | Typical Temperature | General Observations |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to room temperature | Commonly used due to volatile byproducts, allowing for easy removal. researchgate.net |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate (B1210297), or Methanol | 0 °C to room temperature | A solution of HCl in an organic solvent is often used to avoid aqueous conditions. |

| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate | Room temperature | A catalytic amount is often sufficient. rsc.org |

| p-Toluenesulfonic Acid (p-TsOH) | Toluene or Dichloromethane | Room temperature to reflux | A milder solid acid that can be effective for certain substrates. |

In the context of this compound derivatives that may bear other protecting groups, chemoselectivity is of paramount importance. The N-benzoyl group is an amide and is generally stable to the acidic conditions used for tert-butyl ester cleavage. However, if other more acid-labile protecting groups, such as a tert-butyloxycarbonyl (Boc) group on a different part of the molecule, were present, selective deprotection would be challenging with strong protic acids.

Lewis acids offer an alternative that can provide enhanced selectivity. Zinc bromide (ZnBr₂) in dichloromethane, for instance, has been shown to be a mild and effective reagent for the cleavage of tert-butyl esters. researchgate.netnih.gov This method can sometimes offer selectivity over other acid-sensitive groups, although this is highly substrate-dependent. researchgate.net It has been reported that while N-Boc and N-trityl groups are often labile with ZnBr₂, other protecting groups might be tolerated. researchgate.netnih.gov

For instances where high chemoselectivity is required, particularly in the presence of other acid-sensitive functionalities, alternative reagents have been developed. A system of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724) has been reported to selectively cleave tert-butyl esters while leaving N-Boc groups intact. organic-chemistry.org This reversal of the typical selectivity observed with strong acids is a valuable tool in multi-step synthesis. organic-chemistry.org Similarly, molecular iodine in acetonitrile has been described as a mild catalyst for the hydrolysis of tert-butyl esters, compatible with groups such as N-Boc, benzyl ethers (OBn), and acetates (OAc). researchgate.net

| Reagent System | Solvent | Key Selectivity Features |

|---|---|---|

| ZnBr₂ | Dichloromethane (DCM) | Mild Lewis acid conditions; selectivity is substrate-dependent. researchgate.netnih.gov |

| CeCl₃·7H₂O / NaI | Acetonitrile | Selectively cleaves tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org |

| Molecular Iodine (catalytic) | Acetonitrile | Mild conditions compatible with various acid-labile protecting groups. researchgate.net |

| Silica (B1680970) Gel (SiO₂) | Toluene | Heterogeneous and mild conditions, involving refluxing with silica gel. researchgate.net |

Applications of N Benzoylmeroquinene Tert Butyl Ester As a Chiral Synthon and Building Block

Role in the Total Synthesis of Complex Natural Products

The synthetic strategy involved key transformations of the meroquinene framework. acs.org The synthesis began with the alkylation of meroquinene tert-butyl ester with 3-(2-bromoethyl)indole to yield the precursor for cyclization. acs.org This was followed by a palladium-catalyzed hydrogenation and an oxidative cyclization to furnish the desired octahydroindoloquinolizine core as a single diastereomer. acs.org Subsequent transesterification of the tert-butyl ester to a methyl ester allowed for the completion of the synthesis. acs.org

A critical finding of this research was the significant spectral differences observed between the synthetic product and the sample isolated from natural sources. osi.lvacs.orgnih.gov This discrepancy strongly suggests that the originally proposed structure of the natural product Uncarialin A requires revision. osi.lvacs.orgnih.gov

| Synthesis Step | Description | Reference |

| Starting Material | Meroquinene tert-butyl ester | acs.org |

| Key Intermediate | Cyclization precursor 7 (after alkylation) | acs.org |

| Core Formation | Pd-catalyzed hydrogenation and Fujii oxidative cyclization | acs.org |

| Final Steps | Transesterification and completion of synthesis | acs.org |

| Overall Yield | 17% over six steps | osi.lvacs.orgnih.gov |

The structure of N-Benzoylmeroquinene tert-butyl ester offers several functional handles for elaboration into more complex molecules. General strategies for its incorporation include:

Alkylation: The piperidine (B6355638) nitrogen, after potential deprotection of the benzoyl group, or the carbon adjacent to the ester can be alkylated to introduce new side chains.

Modification of the Vinyl Group: The vinyl side chain is amenable to a wide range of transformations, including oxidation, reduction, and addition reactions, allowing for the introduction of various functional groups.

Ester Manipulation: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions. It can also be transesterified, as seen in the Uncarialin A synthesis. acs.org

Cyclization Reactions: The scaffold can be used as a core component in cyclization reactions to form bicyclic or more complex polycyclic systems, a strategy effectively demonstrated in the synthesis of the octahydroindoloquinolizine core of Uncarialin A. acs.org

Contribution to the Synthesis of Piperidine Derivatives

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. This compound serves as an excellent chiral building block for the synthesis of complex piperidine derivatives. chemimpex.com Its use is particularly crucial in the development of medications targeting neurological disorders, where specific stereoisomers are often required for efficacy. chemimpex.com By starting with a stereochemically defined synthon, chemists can avoid challenging separation steps and ensure the stereochemical integrity of the final product.

This compound as an Intermediate in Pharmaceutical Synthesis and Drug Development

This compound is a versatile intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its unique structure, combining stability with specific points of reactivity, allows researchers to explore innovative pathways in drug development. chemimpex.com It has been utilized in research focused on creating analgesics and anti-inflammatory drugs. chemimpex.com

The this compound framework is an ideal starting point for generating novel therapeutic agents. chemimpex.com Its inherent structure can be systematically modified to create libraries of compounds for screening against various biological targets. The synthesis of the proposed structure of Uncarialin A, a potent serotonin (B10506) receptor agonist, exemplifies its utility in creating molecules with potential applications in treating neurological conditions. osi.lvnih.gov The compound's favorable solubility characteristics also enhance its applicability in formulation chemistry. chemimpex.com

| Application Area | Role of this compound | Reference |

| Total Synthesis | Chiral starting material for complex natural products like Uncarialin A. | osi.lvacs.orgnih.gov |

| Piperidine Derivatives | Chiral building block for stereospecific synthesis of complex piperidines. | chemimpex.com |

| Drug Development | Versatile intermediate for novel therapeutic agents (e.g., analgesics). | chemimpex.com |

| Materials Science | Potential precursor for modifying physical properties of polymers. | chemimpex.com |

Potential Applications in the Synthesis of Advanced Materials Precursors (e.g., Polymers and Coatings)

Beyond its established role in pharmaceuticals, this compound is being explored for its potential in materials science. chemimpex.com Researchers are investigating its use in the development of advanced materials, such as polymers and coatings. chemimpex.com It is believed that incorporating this chiral, heterocyclic structure into polymer backbones could modify physical properties and enhance durability. chemimpex.com This application, while less developed than its pharmaceutical uses, represents a growing area of interest.

Analytical and Characterization Methodologies for N Benzoylmeroquinene Tert Butyl Ester and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of N-Benzoylmeroquinene tert-butyl ester. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the compound's atomic connectivity, stereochemistry, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Molecular Architecture and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, and confirmation of the compound's relative and absolute stereochemistry.

In a typical ¹H NMR spectrum, the protons of the tert-butyl ester group would appear as a characteristic singlet at approximately 1.4-1.5 ppm. The vinyl group protons would give rise to distinct signals in the olefinic region (around 5.0-6.0 ppm). The complex multiplet signals for the piperidine (B6355638) ring protons, typically found between 1.5 and 4.0 ppm, provide crucial information about their spatial arrangement. The aromatic protons of the benzoyl group are expected to resonate in the downfield region, usually between 7.3 and 7.6 ppm.

The ¹³C NMR spectrum would corroborate the structure by showing the expected number of carbon signals. Key resonances would include those for the carbonyl carbons of the ester and amide groups (in the 170-180 ppm range), the aromatic carbons of the benzoyl group (around 127-135 ppm), and the characteristic signal for the quaternary carbon of the tert-butyl group.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively, which is vital for assigning the complex signals of the piperidine ring and confirming the connectivity of the entire molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the stereochemical relationship between protons, particularly the cis relationship of the substituents on the piperidine ring, which is a critical feature of this molecule.

| Proton (¹H) | Typical Chemical Shift (ppm) | Carbon (¹³C) | Typical Chemical Shift (ppm) |

| tert-Butyl | ~1.45 (s, 9H) | C(CH₃)₃ | ~28.0 |

| Piperidine Ring | ~1.5-4.0 (m) | Piperidine Ring CH, CH₂ | ~25-60 |

| Vinyl Group | ~5.0-6.0 (m, 3H) | Vinyl Group CH, CH₂ | ~115-140 |

| Benzoyl Group | ~7.3-7.6 (m, 5H) | Benzoyl Group CH | ~127-135 |

| - | - | Carbonyl (Ester) | ~170 |

| - | - | Carbonyl (Amide) | ~172 |

| - | - | Quaternary C (tert-Butyl) | ~80.5 |

| - | - | Benzoyl Group Quaternary C | ~136 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₂₀H₂₇NO₃, corresponding to a molecular weight of 329.44 g/mol .

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental composition. For this compound, the protonated molecule ([M+H]⁺) would have an expected m/z of approximately 330.2064.

Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used to generate ions for MS analysis. The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Key fragmentation pathways for this ester would likely involve:

Loss of the tert-butyl group: A significant fragment would be observed at [M-57]⁺, corresponding to the loss of C₄H₉.

Cleavage of the ester group: Fragmentation may occur with the loss of the entire tert-butoxycarbonyl group.

Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic cleavages.

Loss of the benzoyl group: A fragment corresponding to the loss of the benzoyl group ([M-105]⁺) may also be present.

| Adduct/Fragment | Expected m/z |

| [M+H]⁺ | ~330.2 |

| [M+Na]⁺ | ~352.2 |

| [M-C₄H₉]⁺ | ~273.1 |

| [M-C₆H₅CO]⁺ | ~225.1 |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its various isomers.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions in the synthesis of this compound. It allows for a quick assessment of the consumption of starting materials and the formation of the product. For this compound, a typical TLC analysis would be performed on silica (B1680970) gel plates. A representative Rf value of 0.54 has been reported for the product in a specific eluent system, which can be used as a reference for its identification during synthesis. orgsyn.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Diastereomeric Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound with high accuracy. The technique can also be employed to separate diastereomers that may be formed during the synthesis. A reversed-phase HPLC method, for example using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, is often suitable for purity assessment. The presence of a single major peak in the chromatogram would indicate a high degree of purity. In cases where diastereomers are present, different retention times for each isomer would be observed, allowing for their quantification.

Chiral Stationary Phase HPLC for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially when it is intended for use in stereoselective synthesis. Chiral stationary phase High-Performance Liquid Chromatography (CSP-HPLC) is the standard method for this purpose. By using a column with a chiral stationary phase, the two enantiomers of the compound can be separated, appearing as two distinct peaks in the chromatogram. The relative area of these peaks can be used to calculate the enantiomeric excess (e.e.), which is a measure of the enantiomeric purity of the sample. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

X-ray Crystallography for Absolute Configuration Determination in this compound Analogues

X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. In the context of complex chiral molecules such as analogues of this compound, this method is particularly crucial for establishing the absolute configuration of stereogenic centers. The precise arrangement of atoms within the crystal lattice, as determined by the diffraction of X-rays, provides unequivocal proof of the molecule's stereochemistry.

The determination of absolute configuration through single-crystal X-ray diffraction relies on the phenomenon of anomalous dispersion. When X-rays interact with the electrons of an atom, a phase shift occurs. For chiral, non-centrosymmetric crystals, the differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l) can be measured. This effect, known as the Bijvoet difference, allows for the assignment of the absolute stereochemistry of the molecule. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned enantiomer; a value close to zero confirms the correct absolute structure.

For instance, in the synthesis of novel chiral piperidine derivatives, X-ray crystallography is frequently employed to validate the spatial arrangement of substituents on the piperidine ring that results from a specific synthetic route. This analysis is critical for confirming that the desired stereoisomer has been produced, which in turn is essential for understanding its biological activity and structure-activity relationships.

In a study on the synthesis and characterization of N-t-Bu-N′,N′′-disulfonamide-1,3,5-triazinanes, single-crystal X-ray analysis provided the first solid experimental evidence for the axial position of a tert-butyl group in unconstrained hexahydro-1,3,5-triazacyclohexanes. This demonstrates the power of X-ray crystallography in revealing subtle conformational details that can be challenging to determine by other methods.

Furthermore, the crystal structure of (3S,4aS,8aS)-N-tert-butyl-2-[(S)-3-(2-chloro-4-nitro-benzamido)-2-hy-droxy-prop-yl]deca-hydro-isoquinoline-3-carboxamide, an analogue with a more complex fused ring system, was determined to establish its absolute configuration. nih.gov This work highlights the application of the technique to intricate molecules where multiple stereocenters need to be unambiguously assigned. nih.gov

A hypothetical data table for an analogue of this compound, based on typical data presented in crystallographic studies of similar organic molecules, is presented below to illustrate the nature of the information obtained.

Hypothetical Crystallographic Data for an this compound Analogue

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₀H₂₇NO₃ |

| Formula Weight | 329.44 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit cell dimensions | a = 6.543(2) Å, α = 90° |

| b = 14.123(4) Å, β = 90° | |

| c = 20.456(6) Å, γ = 90° | |

| Volume | 1889.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.157 Mg/m³ |

| Absorption coefficient | 0.615 mm⁻¹ |

| F(000) | 712 |

| Crystal size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 4.32 to 67.48° |

| Index ranges | -7<=h<=7, -16<=k<=16, -24<=l<=24 |

| Reflections collected | 15432 |

| Independent reflections | 3345 [R(int) = 0.045] |

| Completeness to theta = 67.48° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3345 / 0 / 221 |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.095 |

| R indices (all data) | R1 = 0.042, wR2 = 0.101 |

This table showcases the comprehensive data obtained from a single-crystal X-ray diffraction experiment, which allows for the complete determination of the molecular structure, including the absolute stereochemistry of all chiral centers.

Theoretical and Computational Investigations of N Benzoylmeroquinene Tert Butyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the electronic properties and reactivity of organic molecules. researchgate.net These methods are used to determine electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps, which are crucial for identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.net

For N-Benzoylmeroquinene tert-Butyl Ester, the N-acylpiperidine core is a key determinant of its electronic structure. The conjugation of the nitrogen lone pair with the benzoyl group's carbonyl π-system imparts a partial double-bond character to the N-C(O) bond. nih.gov This planarity affects the geometry and electron density of the entire piperidine (B6355638) ring.

DFT calculations on similar N-acyl systems allow for the prediction of key reactivity parameters. For instance, the analysis of Fukui functions and dual descriptors can pinpoint specific atoms most likely to participate in reactions. The carbonyl oxygen of the benzoyl group would be predicted to be a primary site for electrophilic attack or hydrogen bonding, while the LUMO is likely centered around the benzoyl and vinyl groups, indicating their susceptibility to nucleophilic addition.

Table 6.1: Predicted Electronic Properties and Reactivity Sites of this compound This interactive table summarizes the predicted outcomes from quantum chemical calculations based on principles from related N-acyl and quinoline (B57606) derivative studies.

| Property | Predicted Characteristic for this compound | Implication for Reactivity |

|---|---|---|

| HOMO Location | Likely localized on the piperidine nitrogen and the vinyl group. | Defines the molecule's ability to act as a nucleophile or electron donor. |

| LUMO Location | Primarily distributed over the benzoyl group's aromatic ring and carbonyl carbon. | Indicates the most probable sites for nucleophilic attack. |

| Electrostatic Potential | Negative potential (red) around the carbonyl oxygen atoms (benzoyl and ester); Positive potential (blue) around the amide nitrogen and adjacent ring protons. | Guides non-covalent interactions, such as hydrogen bonding with reagents or catalysts. |

| Key Reactive Sites | Vinyl group (electrophilic addition), Carbonyl carbon (nucleophilic acyl substitution), α-carbon to the ester (enolate formation). | Predicts the types of chemical transformations the molecule can undergo. |

Molecular Dynamics Simulations to Model Reaction Pathways and Conformations

Molecular Dynamics (MD) simulations are employed to model the dynamic behavior of molecules over time, providing insights into conformational flexibility and reaction pathways. nih.govnih.gov For a molecule like this compound, which possesses multiple rotatable bonds and a flexible six-membered ring, understanding its conformational landscape is critical.

The central piperidine ring is predicted to exist predominantly in a chair conformation. However, studies on analogous 2-substituted N-acylpiperidines have shown that twist-boat conformations can also be energetically accessible. nih.govnih.gov The key factor governing the conformation is the pseudoallylic strain (also known as A(1,3) strain) between the N-benzoyl group and the substituents on the piperidine ring. nih.gov Due to the partial double-bond character of the amide bond, there is significant steric repulsion between the benzoyl group and an equatorial substituent at the adjacent position. nih.gov

In this compound, the substituents are at the 3- and 4-positions. Quantum mechanical calculations on simpler N-acylpiperidines have shown a strong preference for substituents to occupy positions that minimize this strain. nih.gov For the (3R, 4S) stereoisomer, the vinyl and acetate (B1210297) groups are in a cis relationship. In a standard chair conformation, this would force one substituent into an axial position and the other into an equatorial position. MD simulations could model the equilibrium between different chair and twist-boat conformations, revealing the lowest energy states and the barriers for interconversion. Such simulations, often performed in explicit solvent, would provide a realistic model of the molecule's behavior in solution. nih.gov

Table 6.2: Conformational Energy Analysis of N-Acylpiperidines Data adapted from computational studies on analogous systems, illustrating the energetic penalties associated with different conformations. nih.gov

| Conformation Type | Substituent Orientation | Relative Free Energy (ΔG in kcal/mol) | Predicted Stability for this compound |

|---|---|---|---|

| Chair | Diequatorial | 0 (Reference) | Potentially strained due to substituent interactions. |

| Chair | Diaxial | High | Highly unfavorable due to 1,3-diaxial interactions. |

| Twist-Boat | Pseudo-equatorial substituents | ~1.5 - 3.0 | May be a stable conformer to alleviate A(1,3) strain. nih.gov |

| Axial vs. Equatorial (2-substituent) | Axial preference in N-acylpiperidines | up to -3.2 | Illustrates the strong influence of the N-acyl group on ring conformation. |

Mechanistic Insights into Stereochemical Control and Selectivity in Transformations

This compound is a chiral building block used in asymmetric synthesis, particularly for quinidine (B1679956) and its derivatives. researchgate.net Computational studies are essential for understanding how its inherent stereochemistry directs the outcome of subsequent transformations.

Mechanistic investigations using DFT can model the transition states of reactions involving the ester. For example, in the hydrolysis of the tert-butyl ester or in reactions involving the vinyl group, the conformation of the piperidine ring plays a crucial role. Reagents will approach the molecule from the least sterically hindered face, and the specific chair or twist-boat conformation adopted by the ring will dictate this accessibility.

Computational modeling of reactions catalyzed by Cinchona alkaloids has shown that non-covalent interactions, such as hydrogen bonding between the catalyst and the substrate, are key to achieving high enantioselectivity. nih.govacs.org Similarly, when this compound is a substrate, its benzoyl and ester carbonyl groups can act as hydrogen bond acceptors, forming a well-defined complex with a chiral catalyst. By calculating the energies of competing diastereomeric transition states, chemists can predict which reaction pathway is favored and, therefore, which product stereoisomer will be formed in excess.

Structure-Reactivity Relationship Studies of this compound Derivatives

Computational chemistry allows for systematic in silico studies of derivatives to establish structure-reactivity relationships (SRRs). By modifying functional groups on this compound and calculating their resulting electronic and steric properties, researchers can predict how these changes will affect reactivity without synthesizing each compound. researchgate.net

For example, one could computationally model a series of derivatives where the N-benzoyl group is replaced with other N-acyl groups (e.g., N-acetyl, N-trifluoroacetyl). Calculations would likely show that electron-withdrawing acyl groups increase the partial positive charge on the amide nitrogen and alter the planarity and rotational barrier of the N-C(O) bond. This, in turn, would influence the conformational preferences of the piperidine ring and the reactivity of its substituents.

Another study could involve modifying the ester group. Replacing the bulky tert-butyl group with a smaller methyl or ethyl group would reduce steric hindrance around the C4-substituent, potentially altering the rate and selectivity of reactions at this site. These theoretical findings can guide synthetic efforts, prioritizing the creation of derivatives with enhanced reactivity or desired stereochemical properties for applications in catalysis and pharmaceutical development.

Table 6.3: Hypothesized Structure-Reactivity Relationships for this compound Derivatives This table outlines predicted trends based on computational studies of functional group modifications in related organic molecules.

| Modification | Predicted Effect on Electronic Properties | Predicted Effect on Conformation | Predicted Impact on Reactivity |

|---|---|---|---|

| N-Benzoyl → N-Acetyl | Less electron withdrawal by the acyl group. | Reduced rotational barrier of the N-C bond; slightly less A(1,3) strain. | Increased nucleophilicity of the piperidine nitrogen; potentially altered stereoselectivity in subsequent reactions. |

| N-Benzoyl → N-Tosyl | Stronger electron withdrawal; nitrogen geometry becomes more pyramidal. | Significant change in ring conformation and steric environment. | Decreased nucleophilicity of nitrogen; altered reactivity of ring substituents. |

| tert-Butyl Ester → Methyl Ester | Minor electronic change. | Reduced steric bulk at the C4 position. | Increased accessibility for reagents at the C4 position and ester carbonyl. |

| Vinyl Group → Ethyl Group | Removal of the π-system. | Minor change in steric profile. | Eliminates reactivity associated with the double bond (e.g., addition, oxidation). |

Green Chemistry Principles Applied to the Synthesis and Transformations of N Benzoylmeroquinene Tert Butyl Ester

Development of Solvent-Free and Reduced-Solvent Methodologies

The reduction or complete elimination of volatile organic solvents is a cornerstone of green chemistry, aiming to mitigate environmental pollution and health hazards. In the context of synthesizing piperidine-containing compounds and related N-heterocycles, solvent-free and reduced-solvent methodologies are gaining prominence.

Research into the synthesis of quinoline (B57606) derivatives, which share structural motifs with meroquinene, has demonstrated the feasibility of solvent-free reactions using heterogeneous catalysts like zeolites. These approaches not only eliminate the need for organic solvents but also simplify product purification and catalyst recycling. For instance, a one-pot synthesis of polysubstituted 1,2-dihydroquinolines has been successfully achieved under solvent-free ball-milling conditions, showcasing the potential of mechanochemistry in this area.

While specific studies on the solvent-free synthesis of N-Benzoylmeroquinene tert-Butyl Ester are not yet prevalent in the literature, the successful application of these techniques to structurally similar compounds suggests a promising avenue for future research. The development of a solvent-free or reduced-solvent process for the synthesis of this chiral intermediate would represent a significant step forward in making its production more sustainable. A recent novel and efficient method for the synthesis of tert-butyl esters using (Boc)2O as the tert-butyl source, facilitated by electromagnetic milling, presents a green and sustainable approach that is solvent-free, base-free, and operates without additional heating. rsc.org

Catalytic Systems for Enhanced Atom Economy and Efficiency in this compound Synthesis

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher atom economy, increased efficiency, and reduced waste. The synthesis of N-heterocycles, including piperidines, has benefited significantly from the development of novel catalytic systems.

Both homogeneous and heterogeneous catalysts are being explored to improve the sustainability of these synthetic routes. For the synthesis of medicinally relevant N-heterocycles, metal-catalyzed acceptorless coupling and one-pot reactions have been highlighted as green catalytic methods. mdpi.com These approaches often lead to shorter reaction times, milder reaction conditions, and higher yields, all of which contribute to a more environmentally friendly process.

While specific catalytic systems tailored for the synthesis of this compound are still under investigation, the broader progress in the green catalytic synthesis of N-heterocycles provides a strong foundation for future work. The design of recyclable and highly efficient catalysts for the key steps in its synthesis, such as the formation of the piperidine (B6355638) ring with the desired stereochemistry, is a key research objective.

Energy-Efficient Reaction Conditions: Microwave and Ultrasound Irradiation

Conventional heating methods in chemical synthesis are often energy-intensive and can lead to longer reaction times and the formation of byproducts. Microwave and ultrasound irradiation have emerged as energy-efficient alternatives that can significantly accelerate chemical reactions.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed in the synthesis of a wide range of N-heterocycles, including piperidines and quinolines. rsc.orgnih.gov This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. For example, the microwave-assisted synthesis of quinoline thiosemicarbazones endowed with a piperidine moiety has been reported to be highly efficient. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient method for synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This has been effectively used in the synthesis of various heterocyclic compounds, including piperidinyl-quinoline derivatives and other heterocycles based on the piperidine ring. nih.govmdpi.com

The application of these energy-efficient techniques to the synthesis of this compound could offer significant advantages in terms of reduced energy consumption and improved process efficiency.

Mechanochemical Approaches for this compound Synthesis

Mechanochemistry, or synthesis via mechanical grinding in the absence of bulk solvents, is a rapidly growing area of green chemistry. This solvent-free technique can lead to the formation of novel products, reduce reaction times, and simplify work-up procedures.

The mechanosynthesis of various N-heterocycles, including polysubstituted 1,2-dihydroquinolines, has been demonstrated to be a viable and environmentally friendly alternative to traditional solution-phase synthesis. nih.gov These reactions are often carried out in a ball mill, where the mechanical energy input drives the chemical transformation. A solvent-free approach for synthesizing octahydroquinazolinone derivatives using grindstone chemistry further highlights the potential of this technique. orientjchem.org

Exploring mechanochemical routes for the synthesis of this compound could lead to a more sustainable and efficient manufacturing process, completely eliminating the need for solvents and potentially reducing energy requirements.

Biocatalytic Pathways and Their Potential for this compound Related Syntheses

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to the synthesis of complex chiral molecules. Enzymes operate under mild conditions of temperature and pH, are biodegradable, and can exhibit exquisite chemo-, regio-, and stereoselectivity.

The synthesis of chiral amines and piperidine derivatives has been a key area for the application of biocatalysis. mdpi.com Enzymes such as transaminases, imine reductases, and monoamine oxidases have been employed to create chiral amine functionalities with high enantiomeric excess. Chemo-enzymatic cascades, which combine enzymatic steps with chemical reactions, are also being developed to construct complex heterocyclic structures. sci-hub.se For instance, the synthesis of enantioenriched 2-((hetera)cyclo) alkylchromanols and their spirocyclic analogs through enzymatic resolution has been reported. researchgate.net

Future Directions and Emerging Research Avenues for N Benzoylmeroquinene Tert Butyl Ester

Exploration of Novel and More Efficient Synthetic Routes to N-Benzoylmeroquinene tert-Butyl Ester

The pursuit of more efficient and sustainable methods for constructing this compound is a paramount objective for future research. While classical synthetic approaches have proven effective, emerging strategies in catalysis and process chemistry offer significant opportunities for improvement.

Key Research Thrusts:

Asymmetric Catalysis: The development of novel catalytic systems that can establish the desired stereochemistry of the piperidine (B6355638) ring in a more direct and atom-economical manner is a primary goal. This includes the exploration of transition-metal catalysts and organocatalysts for asymmetric hydrogenation or cyclization reactions, which could potentially shorten the synthetic sequence and enhance enantioselectivity.

Biocatalysis: The use of enzymes to perform key transformations in the synthesis of this compound presents a green and highly selective alternative to traditional chemical methods. Future research could focus on identifying or engineering enzymes capable of catalyzing specific steps in the synthetic pathway, leading to milder reaction conditions and improved yields.

Green Chemistry Approaches: The integration of green chemistry principles into the synthesis of this compound is an area of growing importance. tandfonline.com This includes the use of environmentally benign solvents, the development of catalyst recycling protocols, and the minimization of waste generation. Microwave-assisted synthesis, for example, has shown promise in accelerating reactions for quinoline (B57606) synthesis and could be adapted for this purpose. tandfonline.com

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High enantioselectivity, atom economy | Catalyst development and cost |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme discovery and optimization |

| Green Chemistry | Reduced environmental impact, improved safety | Scalability and cost-effectiveness |

Investigation of Unconventional Reactivity and Transformation Pathways of this compound

Beyond its established role as a synthetic intermediate, the inherent reactivity of this compound offers a fertile ground for exploring novel chemical transformations. The unique combination of a vinyl group, a protected carboxylic acid, and a benzoyl-protected amine within a chiral piperidine framework presents opportunities for unprecedented reactivity.

Future investigations could focus on:

Late-Stage Functionalization: Developing methods for the selective functionalization of the this compound scaffold at a late stage in a synthetic sequence would provide rapid access to a diverse range of analogs. This could involve C-H activation strategies to introduce new substituents on the piperidine ring or the benzoyl group.

Novel Cyclization Reactions: The vinyl group and the piperidine ring system are predisposed to participate in a variety of cyclization reactions. Research into novel intramolecular and intermolecular cycloadditions could lead to the construction of complex polycyclic systems with potential biological activity.

Ring-Rearrangement Strategies: Exploring conditions that could induce controlled rearrangements of the piperidine skeleton could open up avenues to novel heterocyclic scaffolds that are not readily accessible through conventional methods.

Expansion of this compound's Role in Divergent Synthesis for Diverse Chemical Libraries

The structural complexity and chirality of this compound make it an ideal starting point for diversity-oriented synthesis (DOS). mskcc.orgmdpi.comnih.gov DOS campaigns originating from this versatile scaffold could generate libraries of novel compounds with a wide range of biological activities.

Future research in this area will likely involve:

Scaffold Diversification: Utilizing the functional handles present in this compound to generate a variety of distinct molecular scaffolds. For instance, the vinyl group could be a linchpin for metathesis reactions, while the ester and amide functionalities can be manipulated to create different heterocyclic cores.

Appendage Diversity: Systematically varying the substituents on the this compound scaffold to create a library of analogs with diverse physicochemical properties. This could involve parallel synthesis techniques to rapidly generate a large number of compounds.

Integration with High-Throughput Screening: The chemical libraries generated from this compound could be screened against a wide range of biological targets to identify new drug leads and chemical probes.

Integration of this compound Chemistry with Flow Synthesis and Automated Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms offers numerous advantages in terms of efficiency, safety, and scalability. nih.govorganic-chemistry.orgnih.gov

Emerging research in this domain includes:

Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the key steps in the synthesis of this compound. nih.govorganic-chemistry.org This could lead to improved reaction control, reduced reaction times, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates. The use of immobilized catalysts in flow reactors could also facilitate catalyst recycling and product purification. uevora.ptresearchgate.net

Automated Synthesis Platforms: The use of automated synthesis platforms could enable the rapid and systematic exploration of reaction conditions and the synthesis of libraries of this compound derivatives for structure-activity relationship studies.

In-line Analysis and Optimization: Integrating in-line analytical techniques into flow synthesis setups would allow for real-time reaction monitoring and optimization, leading to improved process understanding and control.

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit |

| Precise Control | Improved reaction selectivity and yield. |

| Enhanced Safety | Handling of hazardous reagents in small volumes. |

| Scalability | Facile transition from laboratory to production scale. |

| Automation | High-throughput synthesis and optimization. |

Computational Design and Discovery of Next-Generation this compound Derivatives

In silico methods are poised to play an increasingly important role in guiding the design and discovery of novel this compound derivatives with tailored properties. mdpi.comnih.govijprajournal.com

Future research directions in computational chemistry include:

Molecular Docking and Virtual Screening: Using molecular docking simulations to predict the binding of this compound derivatives to specific biological targets. This could accelerate the identification of promising drug candidates.

Pharmacophore Modeling and QSAR: Developing quantitative structure-activity relationship (QSAR) models to understand the relationship between the chemical structure of this compound analogs and their biological activity. These models can then be used to design new compounds with enhanced potency and selectivity.

De Novo Design: Employing computational algorithms to design novel molecules based on the this compound scaffold with optimized binding affinity and pharmacokinetic properties. Computational studies on the biosynthesis of related alkaloids can also provide insights for the design of new synthetic routes. researchgate.netresearchgate.net

Q & A

Basic: What are the common synthetic routes for preparing N-Benzoylmeroquinene tert-Butyl Ester, and what analytical methods validate its purity?

Methodological Answer:

The synthesis typically involves condensation reactions and protective group strategies. For example, This compound is synthesized via reduction of its aldehyde precursor, which is derived from readily available ester intermediates . Key steps include:

- Condensation : Reacting 2-lithio-N-benzenesulphonyl-indole with the aldehyde form of N-Benzoylmeroquinene, generated by reducing the tert-butyl ester .

- Protection/Deprotection : Use of tert-butyl esters for carboxyl group protection, analogous to glycine tert-butyl ester synthesis (e.g., esterification with tert-butanol under acidic conditions) .

Validation : - NMR Spectroscopy : To confirm stereochemistry and functional groups.

- Mass Spectrometry (MS) : GC/MS or UPLC-MS (as used for tert-butyl ester derivatives in ) to verify molecular weight and purity.

- Chromatography : Column chromatography for purification, as demonstrated in tert-butyl ester syntheses .

Basic: How should researchers assess the stability of this compound under experimental conditions?

Methodological Answer:

Stability depends on storage conditions and reaction environments:

- Storage : Store in inert, anhydrous environments at low temperatures (e.g., -20°C in glass containers), similar to n-butyl acetate and other tert-butyl esters .

- Thermal Stability : Monitor degradation via TGA or accelerated aging studies. Prolonged heating at high temperatures (e.g., 155°C in cyclization reactions) may require inert atmospheres to prevent decomposition .

- Hydrolytic Stability : Test pH-dependent hydrolysis using HPLC to track ester bond integrity, referencing methods for tert-butyl glycine esters .

Advanced: What mechanistic insights explain the stereochemical outcomes in N-Benzoylmeroquinene tert-Butyl Ederivative reactions?

Methodological Answer:

Stereochemistry is influenced by reaction intermediates and conditions:

- Immonium Ion Intermediates : Cyclization reactions (e.g., in cinchonamine synthesis) proceed via immonium ion formation, where stereochemistry is dictated by the configuration of the starting material .

- Grignard Reactions : Addition of Grignard reagents to chiral centers (e.g., ethylene oxide in hydroxyethyl group introduction) requires strict control of temperature and solvent polarity to minimize racemization .

- Epimer Separation : Use chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to resolve epimers, as seen in tert-butyl ester derivatives .

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer:

Yield discrepancies often arise from:

- Reaction Conditions : Compare solvent systems (e.g., THF vs. DMF) and catalyst loadings. For example, cyclization yields improve under anhydrous conditions at 155°C .

- Purification Efficiency : Optimize column chromatography gradients (e.g., hexane/ethyl acetate ratios) or employ preparative HPLC, as used in tert-butyl ester purifications .

- Analytical Consistency : Standardize quantification methods (e.g., internal calibration with UPLC-MS) to avoid variability in yield calculations .

Advanced: What strategies are effective in maintaining chiral integrity during this compound functionalization?

Methodological Answer:

- Low-Temperature Reactions : Perform nucleophilic additions (e.g., Grignard reactions) at -78°C to suppress racemization .

- Chiral Auxiliaries : Use temporary protecting groups (e.g., benzophenone imine) to stabilize intermediates, as shown in glycine tert-butyl ester syntheses .

- Stereoselective Catalysis : Employ asymmetric catalysts (e.g., palladium on charcoal for hydrogenation) to preserve configuration during reduction steps .

Basic: What are the recommended analytical techniques for detecting byproducts in this compound synthesis?

Methodological Answer:

- GC/MS or LC-MS : Identify volatile byproducts (e.g., tert-butanol from ester hydrolysis) or non-volatile impurities .

- IR Spectroscopy : Detect carbonyl group changes (e.g., ester vs. carboxylic acid peaks at ~1700 cm⁻¹) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar impurities .

Advanced: How does solvent polarity impact the reactivity of this compound in ring-opening reactions?

Methodological Answer:

- Polar Protic Solvents (e.g., MeOH) : Accelerate nucleophilic attack but risk ester hydrolysis. Use buffered conditions to balance reactivity and stability .

- Aprotic Solvents (e.g., DCM) : Favor SN2 mechanisms in ring-opening, preserving stereochemistry. Solvent choice should align with the nucleophile’s solubility (e.g., thiols in DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。